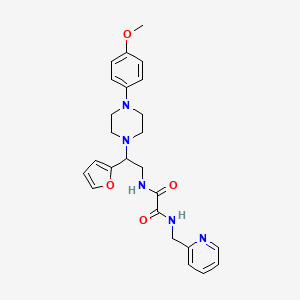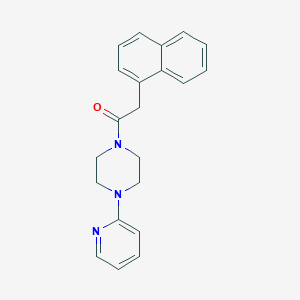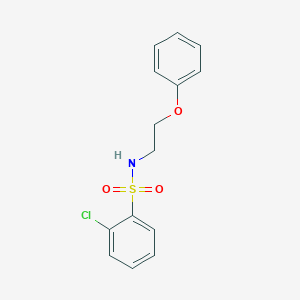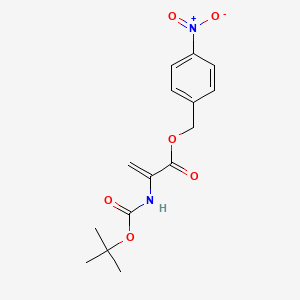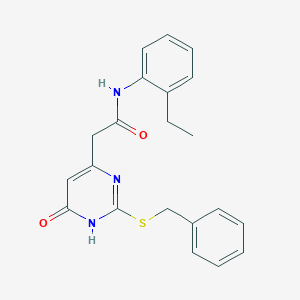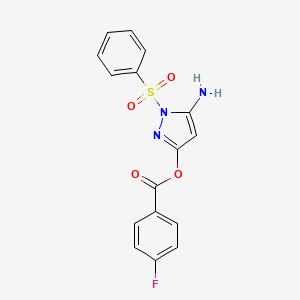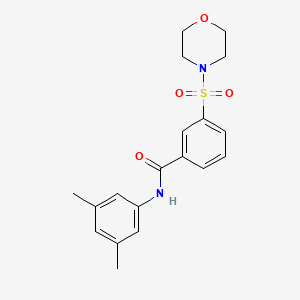
N-(3,5-dimethylphenyl)-3-(morpholinosulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-3-(morpholinosulfonyl)benzamide, also known as BAY 43-9006 or Sorafenib, is a synthetic small molecule drug that is used in cancer treatment. It was first synthesized by Bayer Pharmaceuticals in 1999 and was approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
Research on N-Benzoyl-N'-dialkylthiourea derivatives, including N-(morpholinothiocarbonyl) benzamide and their Co(III) complexes, has shown antifungal activity against pathogens responsible for plant diseases such as Botrytis cinerea and Verticillium dahliae. These studies demonstrate the potential of morpholino derivatives in agricultural applications to combat fungal diseases (Zhou Weiqun et al., 2005).
Biochemical Inhibition
Sulphonamides incorporating 1,3,5-triazine motifs with morpholine have been investigated for their antioxidant properties and inhibitory effects on acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases such as Alzheimer's and Parkinson's, indicating the potential therapeutic applications of these compounds (Nabih Lolak et al., 2020).
Antitumor Activity
Novel sulfamoyl benzamides, including derivatives with morpholinosulfonyl groups, have been optimized for in vitro metabolic stability while retaining potency and selectivity as CB(2) agonists. These compounds have demonstrated efficacy in a rat model of post-surgical pain, highlighting their potential in pain management and possibly cancer-related pain (I. Sellitto et al., 2010).
Molecular Docking and Synthesis Techniques
Studies on the synthesis and biological evaluation of benzenesulfonamide derivatives, including those with morpholino groups, provide insights into the chemical reactivity and potential interactions against various biochemical targets. These investigations support the development of novel compounds with specific biological activities, illustrating the versatility of morpholino derivatives in drug discovery (Asmaa M. Fahim et al., 2019).
Structural and Spectroscopic Analysis
Research on lanthanides coordination compounds based on N-(diphenylphosphoryl)benzamide, including structural analysis and spectroscopic studies, sheds light on the complex interactions and properties of these compounds. Such studies contribute to the understanding of molecular structures and the design of materials with potential applications in catalysis, imaging, and luminescence (N. Kariaka et al., 2014).
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-10-15(2)12-17(11-14)20-19(22)16-4-3-5-18(13-16)26(23,24)21-6-8-25-9-7-21/h3-5,10-13H,6-9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRDADVIXPZVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((1H-imidazol-1-yl)methyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2777257.png)
![methylethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H-pyrano[3,2-b] pyran-3-carboxylate](/img/structure/B2777259.png)

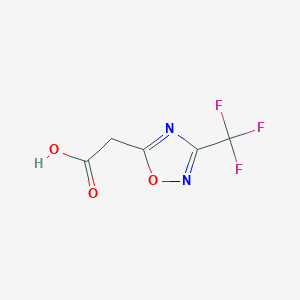

![2-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2777264.png)
![methyl 6-(4-methylphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate](/img/structure/B2777265.png)
